molecular formula C15H14N2O3 B11946237 4-[(2-Toluidinocarbonyl)amino]benzoic acid

4-[(2-Toluidinocarbonyl)amino]benzoic acid

Cat. No.: B11946237
M. Wt: 270.28 g/mol
InChI Key: AXEHCDKWGWWKQP-UHFFFAOYSA-N
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Description

4-[(2-Toluidinocarbonyl)amino]benzoic acid is an organic compound that features a benzoic acid core with a 2-toluidinocarbonyl group attached to the amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Toluidinocarbonyl)amino]benzoic acid typically involves the condensation of benzoic acid derivatives with 2-toluidine. One common method is the direct condensation of carboxylic acids and amines in the presence of a catalyst, such as diatomite earth@IL/ZrCl4 under ultrasonic irradiation . This method is advantageous due to its mild reaction conditions, high yield, and eco-friendly process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[(2-Toluidinocarbonyl)amino]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration can yield nitro derivatives, while reduction can produce amines or alcohols.

Scientific Research Applications

4-[(2-Toluidinocarbonyl)amino]benzoic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein binding.

    Medicine: It has potential therapeutic applications due to its structural similarity to other bioactive molecules.

    Industry: The compound is used in the production of polymers, dyes, and pharmaceuticals

Mechanism of Action

The mechanism of action of 4-[(2-Toluidinocarbonyl)amino]benzoic acid involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound may also interact with cellular receptors, modulating signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

    4-Aminobenzoic acid:

    Benzoic acid: A simpler structure without the amino and toluidinocarbonyl groups.

    2-Toluidine: Contains the toluidine moiety but lacks the benzoic acid core.

Uniqueness

4-[(2-Toluidinocarbonyl)amino]benzoic acid is unique due to the presence of both the benzoic acid and 2-toluidinocarbonyl groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C15H14N2O3

Molecular Weight

270.28 g/mol

IUPAC Name

4-[(2-methylphenyl)carbamoylamino]benzoic acid

InChI

InChI=1S/C15H14N2O3/c1-10-4-2-3-5-13(10)17-15(20)16-12-8-6-11(7-9-12)14(18)19/h2-9H,1H3,(H,18,19)(H2,16,17,20)

InChI Key

AXEHCDKWGWWKQP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)C(=O)O

Origin of Product

United States

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